1-(4-Chlorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid
Overview
Description
1-(4-Chlorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid, also known as CP-PPCA, is a novel compound with potential applications in a variety of scientific fields, including biochemistry and pharmacology. CP-PPCA is a small molecule that can be synthesized from commercially available starting materials, making it a convenient and cost-effective compound for laboratory experiments. CP-PPCA has a unique structure that allows it to interact with a variety of biological targets, making it an attractive tool for studying complex biological systems.
Scientific Research Applications
Synthesis and Structural Characterization
- Synthesis Techniques and Crystal Structures : Pyrazole compounds, closely related to 1-(4-Chlorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid, have been synthesized using condensation techniques. These compounds are characterized by X-ray single crystal structure determination, offering insights into their structural properties (Loh et al., 2013).
Antimicrobial Applications
- Antimicrobial Properties : Research on pyrazole derivatives has shown potential antimicrobial properties. For instance, studies on similar compounds have highlighted their structure and antimicrobial studies, indicating a promising avenue for the development of new antimicrobial agents (Prabhudeva et al., 2017).
Inflammatory and Enzymatic Inhibition
- Anti-Inflammatory Effects : Certain pyrazoline analogues demonstrate significant anti-inflammatory effects by inhibiting phospholipase A2. This suggests potential therapeutic applications for compounds structurally similar to 1-(4-Chlorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid in the treatment of inflammation-related diseases (Lokeshwari et al., 2017).
Nonlinear Optical Materials
- Optical Nonlinearity Applications : N-substituted pyrazole derivatives have been studied for their optical nonlinearity, making them potential candidates for optical limiting applications. This research area could include derivatives of 1-(4-Chlorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid (Chandrakantha et al., 2013).
Anticancer Potential
- Anticancer Agent Development : Several pyrazole derivatives have shown potential as anticancer agents. Studies indicate that the molecular structure of these compounds plays a critical role in their biological activity, suggesting that derivatives of 1-(4-Chlorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid could be explored for anticancer applications (Hafez et al., 2016).
Mechanism of Action
Target of Action
Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
For instance, similar compounds have shown inhibitory activity against influenza A .
Biochemical Pathways
Compounds with similar structures, such as paclobutrazol, have been found to affect the isoprenoid pathway, altering the levels of plant hormones by inhibiting gibberellin synthesis and increasing cytokinins level .
Pharmacokinetics
Similar compounds have been predicted to be well absorbed, metabolized, and excreted, and able to cross the blood–brain barrier .
Result of Action
Similar compounds have shown significant effects on both allergic asthma and allergic itching . For instance, compound 13, a hydrazine-coupled pyrazole derivative, displayed superior antipromastigote activity .
Action Environment
Similar compounds like paclobutrazol have been found to be more effective when applied to the growing media, providing longer absorption time and more absorption of the active ingredient than foliar spray .
properties
IUPAC Name |
2-(4-chlorophenyl)-3-phenyl-3,4-dihydropyrazole-5-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O2/c17-12-6-8-13(9-7-12)19-15(10-14(18-19)16(20)21)11-4-2-1-3-5-11/h1-9,15H,10H2,(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWXCWRZVUVDGSI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(N=C1C(=O)O)C2=CC=C(C=C2)Cl)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301156572 | |
Record name | 1-(4-Chlorophenyl)-4,5-dihydro-5-phenyl-1H-pyrazole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301156572 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid | |
CAS RN |
861151-23-7 | |
Record name | 1-(4-Chlorophenyl)-4,5-dihydro-5-phenyl-1H-pyrazole-3-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=861151-23-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(4-Chlorophenyl)-4,5-dihydro-5-phenyl-1H-pyrazole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301156572 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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